N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Description
Nomenclature and Structural Taxonomy in Medicinal Chemistry Literature
The systematic IUPAC name, N-(4-(aminomethyl)phenyl)-N-methylacetamide hydrochloride, encodes its molecular architecture: a methylacetamide group bonded to a phenyl ring substituted with an aminomethyl group at the para position, stabilized as a hydrochloride salt. The InChI code (1S/C10H14N2O.ClH/c1-8(13)12(2)10-5-3-9(7-11)4-6-10;/h3-6H,7,11H2,1-2H3;1H) further details its connectivity, highlighting the acetamide’s N-methylation and the phenyl ring’s aminomethyl substituent.
Structurally, this compound belongs to the N-alkylated acetamide family, characterized by the acetamide backbone (CH3CONR1R2) with variable substituents. The para-aminomethylphenyl group introduces a primary amine, enhancing hydrogen-bonding potential and solubility in polar solvents when protonated as a hydrochloride salt. Comparative analysis with simpler analogs like N-methylacetamide (C3H7NO) and acetanilide (C8H9NO) reveals how aromatic substitution modulates physicochemical properties (Table 1).
Table 1. Structural and Physicochemical Comparison of Select Acetamide Derivatives
Historical Evolution of Aromatic Acetamide Derivatives in Pharmacological Discovery
Aromatic acetamides have evolved from early antipyretics like acetanilide (1886) to modern bioisosteres in drug design. Acetanilide’s discovery marked the first use of acetamide-aromatic hybrids, though its toxicity limited clinical utility. Subsequent modifications, such as para-hydroxylation yielding paracetamol (acetaminophen), demonstrated how structural tuning enhances safety and efficacy.
The introduction of N-alkyl and aromatic substituents, as seen in N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, reflects advancements in rational drug design. By the late 20th century, researchers recognized that N-methylation could reduce metabolic degradation while maintaining target affinity. For instance, N-methylacetamide’s role as a metabolite and hydrogen-bond modulator inspired derivatives with improved pharmacokinetics.
The aminomethylphenyl group in this compound likely originates from bioisostere strategies, where aromatic amines replace heterocycles or carboxylates to optimize bioavailability. Oxadiazole and thiazoline analogs, for example, use similar para-substituted aromatic systems to enhance binding to enzymes or receptors. This structural motif’s versatility is evident in its applications across anticancer, antimicrobial, and anti-inflammatory agents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-5-3-9(7-11)4-6-10;/h3-6H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRAJDBMDPNDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24095-51-0 | |
| Record name | N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride typically involves the reaction of 4-(aminomethyl)aniline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral pH.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; often in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[4-(aminomethyl)phenyl]-N-methylacetamide oxide, while reduction could produce N-[4-(aminomethyl)phenyl]-N-methylacetamide alcohol .
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact : The target compound’s N-methylacetamide group distinguishes it from analogs like the sulfonamide () or indole-carboxamide (), which exhibit lower solubility due to bulkier substituents .
- Reactivity: The hydrochloride salt enhances protonation capacity compared to non-ionic analogs (e.g., ’s pyrazole derivative), facilitating bond formation in aqueous reactions .
- Thermal Stability : Sulfonamide derivatives () show higher melting points (>265°C) due to strong intermolecular hydrogen bonding, whereas indole-based analogs () decompose near 290°C .
Biological Activity
N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following molecular structure:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 215.69 g/mol
The compound features an acetamide functional group attached to a phenyl ring with an aminomethyl substituent, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. Key mechanisms include:
- Nitric Oxide Synthase Inhibition : The compound has been identified as an inhibitor of nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO), which plays a vital role in vascular regulation and neurotransmission.
- Cell Growth Regulation : this compound exhibits antiproliferative effects on various cancer cell lines, indicating potential applications in cancer therapy .
Antiproliferative Effects
Research has demonstrated that this compound inhibits cell growth and induces apoptosis in several cancer cell lines. A comparative study highlighted its effectiveness against:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 15.0 |
| DU-145 | 10.0 |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Case Studies
- Study on Nitric Oxide Production : A study evaluated the effect of this compound on nitric oxide production in endothelial cells. The results indicated a significant reduction in NO levels, supporting its role as a NOS inhibitor.
- Antioxidant Activity Assessment : The compound was tested for its antioxidant properties using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, indicating potential applications in oxidative stress-related conditions .
Summary of Biological Activities
The compound exhibits a range of biological activities that can be summarized as follows:
- Inhibition of Nitric Oxide Synthase : Reduces nitric oxide production, affecting vascular and neuronal functions.
- Antiproliferative Effects : Inhibits growth in various cancer cell lines.
- Antioxidant Properties : Scavenges free radicals, suggesting protective effects against oxidative stress.
Q & A
Q. What are the standard synthetic routes for N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, and how is its structural integrity validated?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-(aminomethyl)aniline derivatives are reacted with acetylating agents (e.g., acetic anhydride) under reflux conditions in solvents like chlorobenzene or ethanol. The hydrochloride salt is formed by treating the free base with HCl . Structural validation involves:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 0.88–1.21 minutes) and peak purity assessments ensure >98% purity .
- High-Resolution Mass Spectrometry (HRMS) : Matches between calculated and experimental m/z values (e.g., ±0.1 ppm accuracy) confirm molecular formula .
Q. How are the physicochemical properties of this compound characterized for research applications?
Key properties include:
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 275–310°C for related hydrochloride salts) .
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (chloroform) using gravimetric or spectrophotometric methods.
- Stability : Assessed under varying pH, temperature, and light conditions via accelerated degradation studies and HPLC monitoring .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition Assays : For kallikrein-related peptidase 6 (KLK6), use fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) and measure IC values in buffer systems (pH 7.4, 37°C) .
- Cell-Based Assays : Oligodendrocyte growth promotion is tested in primary cultures using viability markers (MTT assay) and myelination markers (e.g., MBP expression) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact its inhibitory potency and selectivity?
Structure-Activity Relationship (SAR) studies compare analogs with substituents like halogens (-Br), alkyl (-CH), or methoxy (-OCH) groups. For example:
- Electron-Withdrawing Groups : Bromo-substituted analogs (e.g., Compound 35) show reduced solubility but increased enzyme affinity (IC < 1 µM) .
- Hydrophobic Substituents : Isopropyl groups (Compound 37) enhance membrane permeability but may reduce aqueous stability . Data from NMR and HRMS guide rational design to balance potency and pharmacokinetics .
Q. What crystallographic insights explain the hydrochloride salt's stability and intermolecular interactions?
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Between the protonated amine (NH) and chloride ions, stabilizing the salt form .
- Packing Arrangements : Head-to-tail interactions (e.g., C–H···O) form chains along crystallographic axes, influencing melting points and hygroscopicity .
- Torsional Angles : Substituent orientation (e.g., nitro groups deviating 16.7° from the aromatic plane) affects steric hindrance and reactivity .
Q. How can conflicting biological data (e.g., varying IC50_{50}50 values across studies) be resolved?
Discrepancies arise from:
- Assay Conditions : Buffer composition (e.g., ionic strength) or temperature fluctuations alter enzyme kinetics. Standardize protocols using reference inhibitors .
- Purity Variations : Trace solvents (e.g., residual DMSO) or byproducts (e.g., deacetylated analogs) skew results. Validate via HPLC and LC-MS .
- Salt Form Differences : Free base vs. hydrochloride salts exhibit distinct solubility and bioavailability. Compare dissolution profiles in biorelevant media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
